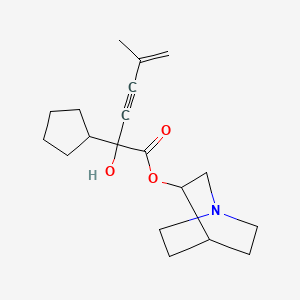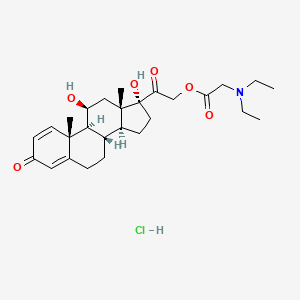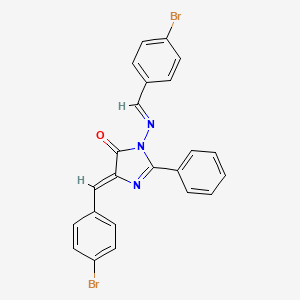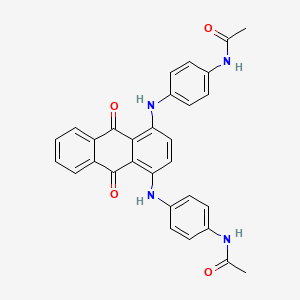
Morpholine, 4,4'-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-: is a complex organic compound that features morpholine and pyrimidine rings connected by a butanediyl bridge with thioether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and 6-methyl-2,4-pyrimidinedione.
Thioether Linkage Formation: The thioether linkages are introduced by reacting the pyrimidine derivatives with a suitable thiol compound under controlled conditions.
Morpholine Attachment: The final step involves the attachment of morpholine groups to the pyrimidine rings via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine rings can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkages and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine, 4-methyl-: A simpler morpholine derivative with different properties and applications.
Thiophene derivatives: Compounds with similar thioether linkages but different ring structures and properties.
Oxirane, 2,2’- [1,4-butanediylbis(oxymethylene)]bis-: A compound with a similar butanediyl bridge but different functional groups.
Uniqueness
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is unique due to its combination of morpholine and pyrimidine rings connected by thioether linkages. This structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Eigenschaften
CAS-Nummer |
123392-13-2 |
|---|---|
Molekularformel |
C22H32N6O2S2 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
4-[4-methyl-6-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylbutylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C22H32N6O2S2/c1-17-15-19(25-21(23-17)27-5-9-29-10-6-27)31-13-3-4-14-32-20-16-18(2)24-22(26-20)28-7-11-30-12-8-28/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
HLOXHRWGGQTCCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)











